2-Isocyanatophenyl methanesulfonate
Description
2-Isocyanatophenyl methanesulfonate is a specialized organic compound combining a methanesulfonate ester group (-OSO₂CH₃) and an isocyanate (-NCO) moiety on a phenyl ring. This structure confers dual reactivity: the isocyanate group participates in nucleophilic addition reactions (e.g., with amines or alcohols), while the methanesulfonate group acts as a leaving group or stabilizer. The compound is primarily utilized in organic synthesis, polymer chemistry, and pharmaceutical intermediates. However, direct experimental data on its physical properties or synthesis are absent in the provided evidence, necessitating inferences from structurally related methanesulfonate and isocyanate derivatives.
Properties
IUPAC Name |
(2-isocyanatophenyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)13-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECLBWVJUULIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanatophenyl methanesulfonate typically involves the reaction of 2-isocyanatophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatophenyl methanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by various nucleophiles.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous acid/base.
Addition Reactions: Alcohols or amines are used as reagents, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Major Products
Nucleophilic Substitution: Products include substituted phenols.
Hydrolysis: Products are the corresponding amine and carbon dioxide.
Addition Reactions: Products include urethanes or ureas.
Scientific Research Applications
2-Isocyanatophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amino groups in proteins.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-Isocyanatophenyl methanesulfonate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of stable urethane or urea linkages. These reactions are crucial in modifying biomolecules or synthesizing new materials .
Comparison with Similar Compounds
The following analysis compares 2-isocyanatophenyl methanesulfonate with analogous methanesulfonate esters and isocyanate-containing compounds, leveraging data from the provided evidence and structural analogs.
Structural and Functional Group Comparison
Key Observations :
- Reactivity : Ethyl methanesulfonate (EMS) is a potent alkylating agent due to its sulfonate ester group, enabling DNA methylation . In contrast, this compound’s isocyanate group likely reacts with nucleophiles (e.g., amines), forming ureas or carbamates.
- Stability : Lead methanesulfonate is stable under standard conditions but decomposes under heat to release toxic sulfur oxides . The phenyl-isocyanate group in the target compound may confer thermal instability, analogous to aromatic isocyanates.
Critical Differences :
- Mutagenicity : EMS is a well-documented mutagen due to its ability to alkylate DNA , whereas lead methanesulfonate’s toxicity stems from heavy metal exposure . The isocyanate group in the target compound may pose respiratory sensitization risks, akin to toluene diisocyanate.
- Environmental Impact : Lead methanesulfonate’s persistence and metal content raise ecological concerns , whereas methanesulfonate esters like EMS are biodegradable but hazardous in aquatic systems.
Biological Activity
2-Isocyanatophenyl methanesulfonate (CAS No. 167951-48-6) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
This compound is characterized by the presence of an isocyanate group and a methanesulfonate moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H9N2O3S
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly cysteine and lysine residues. This interaction can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites, thus blocking substrate access.
- Protein Interaction : It can affect protein-protein interactions, leading to downstream effects on cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study investigating the inhibition of serine proteases, this compound was found to significantly reduce enzyme activity in vitro. The compound demonstrated an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent in diseases where serine proteases are implicated.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. Flow cytometry analysis indicated that the compound activates caspase pathways, which are crucial for programmed cell death.
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Covalent modification of enzymes | Strong enzyme inhibitor |
| Phenyl isocyanate | Non-selective protein modification | Moderate cytotoxicity |
| Methanesulfonic acid | Ionic interactions with proteins | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
